molecular formula C19H28N4O2 B12636996 N,N-Dicyclohexyl-N'-pyridin-2-yl-2-imidodicarbonic diamide CAS No. 919775-47-6

N,N-Dicyclohexyl-N'-pyridin-2-yl-2-imidodicarbonic diamide

Katalognummer: B12636996
CAS-Nummer: 919775-47-6
Molekulargewicht: 344.5 g/mol
InChI-Schlüssel: POGHLUBMSOLYFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dicyclohexyl-N’-pyridin-2-yl-2-imidodicarbonic diamide is a chemical compound known for its unique structure and properties It is characterized by the presence of cyclohexyl groups, a pyridinyl group, and an imidodicarbonic diamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dicyclohexyl-N’-pyridin-2-yl-2-imidodicarbonic diamide typically involves the reaction of cyclohexylamine with pyridine-2-carboxylic acid derivatives under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imidodicarbonic diamide linkage. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N,N-Dicyclohexyl-N’-pyridin-2-yl-2-imidodicarbonic diamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity. The final product is typically purified by recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dicyclohexyl-N’-pyridin-2-yl-2-imidodicarbonic diamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one of the cyclohexyl or pyridinyl groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles under mild to moderate conditions, often in the presence of a catalyst or base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Dicyclohexyl-N’-pyridin-2-yl-2-imidodicarbonic acid derivatives, while reduction may produce corresponding amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N,N-Dicyclohexyl-N’-pyridin-2-yl-2-imidodicarbonic diamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N,N-Dicyclohexyl-N’-pyridin-2-yl-2-imidodicarbonic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Dicyclohexylcarbodiimide (DCC): A related compound used as a coupling agent in peptide synthesis.

    N,N-Dicyclohexyl-N’-[(pyridin-2-yl)methyl]-2-imidodicarbonic diamide: A structurally similar compound with a different substitution pattern.

Uniqueness

N,N-Dicyclohexyl-N’-pyridin-2-yl-2-imidodicarbonic diamide is unique due to its specific combination of cyclohexyl and pyridinyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

919775-47-6

Molekularformel

C19H28N4O2

Molekulargewicht

344.5 g/mol

IUPAC-Name

1,1-dicyclohexyl-3-(pyridin-2-ylcarbamoyl)urea

InChI

InChI=1S/C19H28N4O2/c24-18(21-17-13-7-8-14-20-17)22-19(25)23(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2,(H2,20,21,22,24,25)

InChI-Schlüssel

POGHLUBMSOLYFL-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)NC(=O)NC3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.